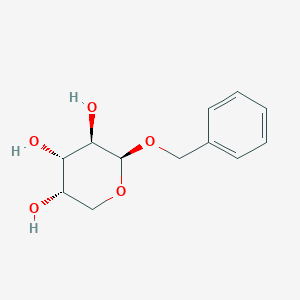

Benzyl b-L-arabinopyranoside

Description

Contextualization within Carbohydrate Chemistry

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. The benzyl (B1604629) group, a mainstay in this field, is prized for its stability under a wide range of reaction conditions and its ease of removal through catalytic hydrogenation. cdnsciencepub.comnih.gov Benzyl β-L-arabinopyranoside serves as an excellent example of a building block where the benzyl group acts as a temporary protecting group for the anomeric hydroxyl of L-arabinose. cdnsciencepub.comcdnsciencepub.com This allows for selective modifications at other positions of the sugar ring, a crucial step in the assembly of more complex carbohydrate structures. cdnsciencepub.comcdnsciencepub.com

The reactivity of the hydroxyl groups in benzyl β-L-arabinopyranoside has been a subject of study, particularly in selective acylation reactions like benzoylation. cdnsciencepub.comcdnsciencepub.com By carefully controlling reaction conditions, researchers can achieve regioselective protection of specific hydroxyl groups, yielding valuable intermediates for further synthetic transformations. vulcanchem.com For instance, the selective benzoylation of benzyl β-L-arabinopyranoside can yield di- and tri-O-benzoyl derivatives, which can then be used in the synthesis of disaccharides. cdnsciencepub.comcdnsciencepub.com

Significance as a Chemical Biology Research Tool and Intermediate

Beyond its role as a synthetic intermediate, benzyl β-L-arabinopyranoside and its derivatives are valuable tools in chemical biology. Glycosides like this are instrumental in studies aimed at understanding carbohydrate recognition, cell signaling, and other fundamental biological processes. ontosight.ai The L-configuration of the arabinose unit is of particular interest as L-arabinose is a component of various biopolymers, including plant cell wall polysaccharides.

This compound serves as a precursor for the synthesis of a range of important molecules. deyerchem.com It is utilized in the synthesis of L-ribose and has been employed as an intermediate in the creation of anthracycline-based glycosides and other modified nucleosides. deyerchem.com Furthermore, its derivatives are used to probe the substrate specificity of enzymes involved in carbohydrate metabolism, such as arabinosidases and arabinofuranosidases. nih.gov By presenting these enzymes with specifically modified substrates, researchers can gain insights into their mechanisms of action and their roles in various biological contexts.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Physicochemical Properties

Benzyl (B1604629) β-L-arabinopyranoside is a white crystalline solid. deyerchem.com It exhibits solubility in water, methanol, ethanol, and dichloromethane, but is insoluble in ethyl acetate (B1210297) and ethyl ether. deyerchem.com

| Property | Value |

| CAS Number | 7473-38-3 chemicalbook.com |

| Molecular Formula | C₁₂H₁₆O₅ usbio.net |

| Molecular Weight | 240.25 g/mol nih.gov |

| Appearance | White Crystalline Solid synthose.com |

| Melting Point | 170-172 °C synthose.com |

| Solubility | Soluble in DMF, DMSO, H₂O (warm), MeOH synthose.com |

Synthesis and Reactions

The synthesis of benzyl (B1604629) β-L-arabinopyranoside typically involves the reaction of L-arabinose with benzyl alcohol under acidic conditions. A common method is the Fischer glycosylation, which, while effective, can sometimes lead to a mixture of anomers (α and β) and pyranose/furanose forms, necessitating purification.

A key reaction involving this compound is selective benzoylation. Treatment of benzyl β-L-arabinopyranoside with benzoyl chloride in pyridine (B92270) at low temperatures can yield a mixture of products. cdnsciencepub.com Column chromatography is then used to separate the different benzoylated derivatives. cdnsciencepub.com For example, using 2.2 molar equivalents of benzoyl chloride results in the formation of benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside as the major product, along with a smaller amount of the fully benzoylated benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside. cdnsciencepub.comcdnsciencepub.com These partially protected derivatives are valuable for the subsequent synthesis of disaccharides. cdnsciencepub.com

Derivatives and Analog Synthesis for Research Applications

Synthesis of Arabinopyranoside and Arabinofuranoside Analogues

The arabinopyranoside and arabinofuranoside scaffolds are central to many biologically important molecules. The synthesis of analogs of these structures from Benzyl (B1604629) β-L-arabinopyranoside provides access to novel compounds for biological screening and mechanistic studies.

The hydroxyl groups of Benzyl β-L-arabinopyranoside are primary targets for chemical modification. The introduction of protecting groups like acetyl, benzoyl, and benzyl ethers not only facilitates further synthetic transformations but can also influence the molecule's biological activity.

Acetylated Derivatives: Acetylation of Benzyl β-L-arabinopyranoside is a common strategy to protect its hydroxyl groups. For instance, the 'one-pot' preparation of benzyl 2-O-acetyl-arabinopyranoside 3,4-thionocarbonates has been reported as a key step in the enantioselective synthesis of useful building blocks. thieme-connect.com This approach allows for high-yielding routes to optically pure enones. thieme-connect.com

Benzoylated Derivatives: Selective benzoylation of Benzyl β-L-arabinopyranoside has been studied to create intermediates for the synthesis of 4-O-substituted L-arabinose derivatives. cdnsciencepub.com Reaction with 2.2 molar equivalents of benzoyl chloride yields benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside as the major product (65-70%), along with the fully benzoylated benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside (10-15%). cdnsciencepub.comcdnsciencepub.com These partially benzoylated derivatives are valuable precursors for disaccharide synthesis. cdnsciencepub.com

Benzylated Derivatives: Benzylation, the introduction of a benzyl ether, is another crucial protective group strategy. The synthesis of 2,3,4-tri-O-benzyl-L-arabinitol and its diamino derivative has been described, starting from the protection of the hydroxyl groups of benzyl-β,L-arabinopyranoside using sodium hydride and benzyl bromide. researchgate.net These benzylated monomers are then used in the preparation of potentially biodegradable sugar-based polymers. researchgate.net

| Derivative Type | Reagents and Conditions | Key Products | Yield (%) | Reference |

| Acetylated | 'One-pot' reaction | Benzyl 2-O-acetyl-arabinopyranoside 3,4-thionocarbonates | ~50% (overall) | thieme-connect.com |

| Benzoylated | 2.2 molar eq. benzoyl chloride, pyridine (B92270) | Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | 65-70 | cdnsciencepub.comcdnsciencepub.com |

| Benzoylated | 2.2 molar eq. benzoyl chloride, pyridine | Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | 10-15 | cdnsciencepub.comcdnsciencepub.com |

| Benzylated | Sodium hydride, benzyl bromide, DMF | Tetra-O-benzyl derivative | >85 | researchgate.net |

The replacement of the ring oxygen of a sugar with a sulfur atom to form a thio-sugar can lead to compounds with interesting biological properties, including potential as enzyme inhibitors. encyclopedia.pub L-arabinose is a common starting material for the synthesis of various thio-sugars and their nucleoside analogues. nih.govresearchgate.netwiley.com

The synthesis of 4'-thionucleosides from L-arabinose has been achieved through a novel reductive ring-contraction reaction and Pummerer-type thioglycosylation. nih.govresearchgate.netwiley.com This process involves the creation of a key intermediate, 1,4-anhydro-2,3-O-isopropylidene-4-thioribitol. nih.gov Furthermore, the synthesis of adenine (B156593) nucleosides of 4-thio-D-xylose and 4-thio-D-arabinose has also been reported. acs.org

Branched-chain sugars are components of many natural products with significant biological activities. The synthesis of these complex structures often involves multi-step sequences starting from readily available monosaccharides. For example, derivatives of the branched-chain amino sugars sibirosamine (B1230699) and kansosamine (B1231036) have been synthesized from a common precursor derived from L-arabinose. nih.gov This involves the nucleophilic ring-opening of a methyl 3,4-anhydro-6-deoxy-3-C-methyl-alpha-L-talopyranoside intermediate. nih.gov

Amino sugars are fundamental components of many antibiotics, antivirals, and other biologically active compounds. The introduction of an amino group into the arabinopyranoside ring can be achieved through various synthetic routes.

One approach involves the conversion of a hydroxyl group into an azide, which is then reduced to an amine. For instance, benzyl 4-azido-3-O-benzoyl-2-(benzyloxycarbonyl)amino-2,4-dideoxy-alpha-L-arabinopyranoside has been synthesized from a mesylated xylopyranoside derivative through treatment with sodium azide. nih.gov Another method describes the facile synthesis of 3-amino derivatives from benzyl 2,3-anhydro-β-L-ribopyranoside, which is obtained from benzyl β-L-arabinopyranoside. tandfonline.com This involves a one-step reaction of the anhydroglycoside with an appropriate nucleophile. tandfonline.com

Oligosaccharide Synthesis Employing Benzyl β-L-Arabinopyranoside Moieties

Benzyl β-L-arabinopyranoside and its derivatives are crucial building blocks in the assembly of complex oligosaccharides. The benzyl group at the anomeric position serves as a stable protecting group that can be removed under specific conditions, allowing for the formation of glycosidic linkages.

Glycosylation Reactions for Complex Oligosaccharide Assembly

Glycosylation is the key reaction for forming the linkages between monosaccharide units. The reactivity of the hydroxyl groups of Benzyl β-L-arabinopyranoside can be modulated by the use of protecting groups, allowing for regioselective glycosylation.

A notable example is the synthesis of a trisaccharide moiety found in antitumor triterpenoid (B12794562) saponins (B1172615). nih.gov In this synthesis, allyl-2,3,4-tri-O-benzoyl-alpha-L-rhamnopyranosyl-(1-->2)-[2,3,4,6-tetra-O-benzoyl-beta-D-glucopyranosyl-(1-->4)]-3-O-benzoyl-beta-L-arabinopyranoside was synthesized through regio- and stereoselective glycosylations starting from arabinose. nih.gov The use of an equatorially oriented allyl group at the anomeric position of L-arabinose was found to promote the desired glycosyl bond formation. nih.gov

Synthesis of Arabinoxylo-Oligosaccharides and Related Glycans

Benzyl β-L-arabinopyranoside is a key starting material for preparing L-arabinopyranose acceptors used in the synthesis of arabinoxylo-oligosaccharides. These oligosaccharides, composed of xylose and arabinose units, are important for studying the activity of enzymes that break down plant cell walls and for investigating their roles in gut microbiology.

The synthesis strategy often involves the selective protection of the hydroxyl groups on the Benzyl β-L-arabinopyranoside molecule, leaving a single hydroxyl group free for glycosylation. For instance, selective benzoylation of Benzyl β-L-arabinopyranoside can yield derivatives like benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside. researchgate.net Such compounds, with a free hydroxyl group at the C-4 position, are ideal acceptors for creating 4-O-substituted L-arabinose derivatives. researchgate.net

Research has demonstrated the synthesis of disaccharides where an L-arabinopyranose acceptor is glycosylated with a β-D-xylopyranose or a β-D-glucopyranose donor in good to excellent yields. researchgate.net This approach has been used to create a library of disaccharides with linkages at the 2, 3, or 4-positions of the arabinose unit. researchgate.net A specific example includes the synthesis of a partially protected disaccharide with a β-D-xylopyranosyl-(1 → 3)-L-arabinopyranoside structure, which serves as a moiety of more complex natural products. researchgate.net The glycosylation of a suitable arabinopyranose acceptor with a xylopyranose donor has been shown to successfully provide the desired β-disaccharide. researchgate.net

| Donor Moiety | Acceptor Moiety | Resulting Linkage | Synthesized Product Class | Reference |

| β-D-Xylopyranose | L-Arabinopyranose | (1→2), (1→3), or (1→4) | Arabinoxylo-disaccharide | researchgate.net |

| β-D-Glucopyranose | L-Arabinopyranose | (1→2), (1→3), or (1→4) | Glucopyranosyl-arabinopyranoside | researchgate.net |

| 2-O-p-methoxybenzoyl-β-D-xylopyranosyl | 2-O-acetyl-L-arabinopyranoside | (1→3) | Protected Disaccharide Moiety | researchgate.net |

Role as Initiators in Glycosaminoglycan Chain Synthesis

The biosynthesis of glycosaminoglycan (GAG) chains is a critical process in cell biology, and it can be initiated by exogenous xylosides that mimic the natural core protein linkage. A key enzyme in this pathway is β-1,4-galactosyltransferase 7 (β4GalT7), which transfers galactose to a xylose residue. researchgate.net Research has shown that xylosides with a hydrophobic aglycon, such as a naphthyl group, can function as substrates for β4GalT7 and thereby initiate GAG chain synthesis. researchgate.net

While studies specifically documenting the activity of Benzyl β-L-arabinopyranoside as a GAG initiator are not prominent, its structural features—a pyranoside ring and a hydrophobic benzyl aglycon—are consistent with those of known artificial initiators. The ability of benzyl-containing xylosides to prime GAG chains suggests that Benzyl β-L-arabinopyranoside could be a valuable candidate for similar applications, potentially serving as a tool to study or modulate proteoglycan biosynthesis. researchgate.net

Precursors for Nucleoside and Nucleotide Analogues

Benzyl β-L-arabinopyranoside serves as a logical precursor for the synthesis of L-nucleoside and nucleotide analogues, a class of compounds investigated for their potential therapeutic properties. The "unnatural" L-configuration of these nucleosides is of significant interest in medicinal chemistry. tandfonline.com Syntheses of these analogues often require a protected and activated L-arabinose donor, such as 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl bromide. tandfonline.com Benzyl β-L-arabinopyranoside is an excellent starting point for creating such donors, as the anomeric benzyl group provides stable protection while other hydroxyl groups are manipulated (e.g., acetylated) before the benzyl group is replaced by a halogen to create the reactive glycosyl donor.

This strategy has been employed in the synthesis of various L-arabinopyranosyl nucleosides. For example, arabinosylation of different 1,2,4-triazole (B32235) derivatives with an L-arabinopyranosyl bromide donor has led to the formation of novel N- and S-α-L-arabinopyranosides. tandfonline.com Similarly, synthetic routes to 2-α-L-arabinopyranosyl-1,2,4-triazines have been developed, with some of the resulting compounds showing activity against cancer cell lines in primary screenings. tandfonline.comnih.gov Furthermore, α-L-arabinopyranosyl nucleosides have been used as starting materials to synthesize chiral acyclic nucleosides through periodate (B1199274) oxidation and reduction, demonstrating another pathway for generating novel analogues. rsc.orgrsc.org

| Precursor Class | Heterocyclic Base | Resulting Analogue Class | Potential Application | Reference |

| α-L-Arabinopyranosyl | Purines, Pyrimidines | Chiral Acyclic Seco-nucleosides | Antiviral | rsc.orgrsc.org |

| α-L-Arabinopyranosyl | 1,2,4-Triazines | Triazine Nucleosides | Antitumor | tandfonline.comnih.gov |

| α-L-Arabinopyranosyl | 1,2,4-Triazoles | Triazole N- and S-nucleosides | Antimicrobial | tandfonline.com |

Biological and Biochemical Research Applications

Enzyme Interaction and Substrate Studies

The interaction of Benzyl (B1604629) β-L-arabinopyranoside with enzymes is a key area of its research application. It serves as a substrate or an acceptor molecule in enzymatic reactions, providing insights into enzyme specificity and function.

Substrate Specificity for Glycosidases (e.g., β-L-Arabinofuranosidase)

Glycoside hydrolases (glycosidases) are enzymes that catalyze the hydrolysis of glycosidic bonds. The specificity of these enzymes is crucial for their biological function. Benzyl β-L-arabinopyranoside has been investigated, often in comparison with its analogs, to understand the structural requirements for substrate recognition by these enzymes.

Research has shown that the stereochemistry of the glycosidic linkage and the sugar ring conformation are critical for enzyme binding and catalysis. For instance, the β-linkage and the C2/C3 hydroxyl configuration of arabinosides can significantly alter their binding affinity to enzymes like arabinofuranosidases. In some cases, this specific configuration can reduce the compound's utility as a substrate compared to its α-linked counterparts due to steric hindrance within the enzyme's active site.

However, certain enzymes exhibit activity towards β-L-arabinopyranosides. A novel β-L-arabinopyranosidase isolated from Streptomyces avermitilis, designated SaArap27A, has demonstrated the ability to hydrolyze the chromogenic substrate p-nitrophenyl-β-L-arabinopyranoside. nih.gov This suggests that enzymes with β-L-arabinopyranosidase activity can recognize and cleave the glycosidic bond of compounds with a β-L-arabinopyranosyl moiety. The specific activity of the purified recombinant SaArap27A towards p-nitrophenyl-β-L-arabinopyranoside was determined to be 18 µmol of product released per minute per milligram of enzyme. nih.gov This finding indicates that Benzyl β-L-arabinopyranoside could potentially serve as a substrate for such enzymes, although direct kinetic studies on this specific compound are not widely reported.

Acceptor Properties for Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, which can be another carbohydrate, a lipid, or a protein. sigmaaldrich.comsigmaaldrich.comcazy.org The ability of a compound to act as an acceptor is dependent on the specificity of the glycosyltransferase. sigmaaldrich.comsigmaaldrich.com

Benzyl glycosides are recognized as valuable tools in chemoenzymatic synthesis, often serving as acceptor molecules in transglycosylation reactions. mdpi.comnih.gov For example, the α-L-arabinofuranosidase from Thermobacillus xylanilyticus can catalyze the transfer of a β-D-galactofuranosyl residue from a donor to the acceptor benzyl α-D-xylopyranoside, forming benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside with a yield of approximately 75%. mdpi.com This demonstrates the potential of benzyl glycosides to act as acceptors in enzymatic synthesis. While many glycosyltransferases exhibit a degree of promiscuity towards their acceptor substrates, allowing for the synthesis of novel glycoconjugates, sigmaaldrich.comsigmaaldrich.com specific studies detailing the use of Benzyl β-L-arabinopyranoside as an acceptor for a particular glycosyltransferase are limited. The synthesis of complex oligosaccharides often relies on the strategic use of such acceptor molecules in chemoenzymatic approaches. nih.gov

Investigation of Enzymatic Properties of Oligonucleotides

The study of nucleic acids has expanded to include synthetic analogs to probe the structural and functional requirements of biological processes. One such area involves the investigation of pyranosyl-RNA ('p-RNA'), an isomer of natural RNA where the furanose sugar ring is replaced by a pyranose ring. nih.gov These synthetic oligonucleotides are used to study fundamental properties like base pairing and the potential for non-enzymatic replication, which is relevant to the origin of life and the selection of RNA as the genetic molecule. nih.govitu.edu.tr

The synthesis of these modified oligonucleotides is a complex chemical process. While not directly reported as a starting material in the cited studies on p-RNA, Benzyl β-L-arabinopyranoside represents a building block that could potentially be incorporated into synthetic oligonucleotide chains. The study of how enzymes, such as polymerases or nucleases, interact with these structurally altered nucleic acids provides valuable information on the enzymes' substrate specificity and mechanism of action. The introduction of a pyranose sugar like L-arabinopyranose into an oligonucleotide backbone would significantly alter its conformation and properties, making it a useful tool for investigating the enzymatic machinery that processes natural nucleic acids.

In Vitro Bioactivity Assessments

Benzyl β-L-arabinopyranoside and its related structures have been evaluated for various biological activities in vitro, including their potential to inhibit the growth of pathogenic microorganisms and parasites.

Antimicrobial Activity against Pathogenic Microorganisms

The search for new antimicrobial agents is a global health priority. Natural and synthetic compounds, including glycosides, are continuously screened for such activities. While direct studies on the antimicrobial properties of Benzyl β-L-arabinopyranoside are scarce, research on structurally related arabinopyranoside derivatives provides some insights.

For example, certain flavonoid glycosides containing an arabinopyranose moiety have shown antimicrobial effects. Quercetin-3-O-β-D-arabinopyranoside, isolated from Senna siamea, exhibited moderate activity against the Gram-negative bacterium Proteus mirabilis with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. ajol.info Another related compound, quercetin-3-O-arabinofuranoside, was active against Staphylococcus aureus with a MIC of 250 µg/mL. umh.es In a study of benzyl guanidine (B92328) derivatives, it was noted that the benzyl group did not appear to have a significant impact on the antiplasmodial activity within that specific chemical series. up.ac.za

Table 1: In Vitro Antimicrobial Activity of Arabinopyranoside Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quercetin-3-O-β-D-arabinopyranoside | Proteus mirabilis | 64 | ajol.info |

| Quercetin-3-O-arabinofuranoside | Staphylococcus aureus | 250 | umh.es |

Anti-parasitic Activity (e.g., Antimalarial Activity)

Parasitic diseases like malaria and leishmaniasis continue to pose a significant threat to global health, necessitating the discovery of new therapeutic agents. Benzyl β-L-arabinopyranoside has been identified in connection with anti-parasitic activity research.

A study investigating a traditional Thai herbal remedy, Prabchompoothaweep, for its antimalarial properties identified Benzyl β-L-arabinopyranoside as one of its phytochemical constituents. The ethanolic extract of this remedy demonstrated significant in vivo antimalarial efficacy in mice infected with Plasmodium berghei. At a dose of 600 mg/kg, the extract produced a 60.1% suppression of parasitemia. While this study does not provide an IC50 value for the pure compound, it establishes a direct link between a preparation containing Benzyl β-L-arabinopyranoside and an antimalarial effect.

Research into other benzyl derivatives has also shown promise against various parasites. For instance, certain symmetric Au(I) benzyl N-heterocyclic carbenes have demonstrated antileishmanial activity against Leishmania amazonensis and L. braziliensis promastigotes, with EC50 values in the low micromolar range. nih.gov Similarly, some bibenzyls isolated from liverworts have shown in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. nih.gov These studies highlight the potential of the benzyl structural motif in the development of anti-parasitic drugs.

Table 2: In Vivo Antimalarial Activity of an Extract Containing Benzyl β-L-arabinopyranoside

| Extract | Parasite | Host | Dosage | % Parasitemia Suppression | Reference |

|---|---|---|---|---|---|

| Ethanolic extract of Prabchompoothaweep remedy | Plasmodium berghei | Mice | 600 mg/kg | 60.1% |

Antioxidant Activity

Based on a review of available scientific literature, there are no direct studies specifically evaluating the antioxidant activity of Benzyl β-L-arabinopyranoside. Research into the antioxidant properties of arabinopyranoside-containing molecules typically focuses on flavonoid glycosides, where the sugar moiety is attached to a known antioxidant aglycone.

Cytotoxic Activity in Cellular Models

Direct assessments of the cytotoxic activity of Benzyl β-L-arabinopyranoside against cell lines are not prominent in the reviewed literature. However, the L-arabinopyranoside moiety is found in complex natural products that do exhibit cytotoxicity. In these larger molecules, the sugar component often acts as a modulator of the biological activity of the parent compound (aglycone). For example, studies on lupane-type triterpenoids have shown that glycosylation can significantly alter cytotoxicity. The addition of a sugar moiety at certain positions of the triterpenoid (B12794562) betulin (B1666924) resulted in a loss of cytotoxic activity, whereas the attachment of a 3-O-α-L-rhamnopyranoside derivative to betulinic acid enhanced its potency and selectivity against cancer cell lines compared to healthy cells. researchgate.net One study noted that a 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside] moiety could potentially be used as a non-toxic carrier for anticancer drugs. researchgate.net This indicates that while Benzyl β-L-arabinopyranoside itself is not identified as a cytotoxic agent, its core structure is relevant in the broader context of developing glycoconjugate drugs.

Receptor Binding and Enzyme Inhibition Assays (e.g., Monoamine Oxidase, Opioid, Cannabinoid Receptors)

There is no scientific evidence available in the reviewed literature describing receptor binding or enzyme inhibition assays for Benzyl β-L-arabinopyranoside with respect to monoamine oxidase (MAO), opioid, or cannabinoid receptors. Research in these areas typically involves molecules with specific pharmacophores designed to interact with these targets, which Benzyl β-L-arabinopyranoside does not possess.

Chemical Biology Probes and Tools Development

Utility in Glycan Structure Elucidation

Benzyl β-L-arabinopyranoside serves as a valuable reference compound in the structural elucidation of complex natural glycosides. Due to its well-defined and stable structure, its nuclear magnetic resonance (NMR) and other spectral data provide a reliable benchmark for comparison. When researchers isolate new natural products containing an L-arabinopyranoside unit, particularly those with complex aglycones or additional sugar residues, comparing their spectral data to that of Benzyl β-L-arabinopyranoside and its derivatives can help confirm the identity, configuration, and conformation of the arabinose moiety. In one such study, the spectra of mono- and dibenzyl ethers of benzyl β-L-arabinopyranoside were recorded and assigned to aid in the definitive structural analysis of newly isolated flavonoid di-O-glycosides. researchgate.net

Probes for Studying Glycosylation Pathways and Cellular Homeostasis

While Benzyl β-L-arabinopyranoside is not directly used as a probe, its core arabinose structure is integral to the development of sophisticated chemical tools for studying biological processes. Activity-based protein profiling (ABPP) utilizes probes that can covalently bind to active enzymes, allowing for their identification and functional annotation. Researchers have designed and synthesized libraries of probes to target glycosidases, which are crucial enzymes in cellular homeostasis. For instance, a fluorescently tagged probe based on a β-D-arabinofuranosyl (a related isomer) scaffold was shown to potently and selectively label the non-lysosomal β-glucosylceramidase (GBA2), enabling the visualization of this enzyme's localization within cells. researchgate.net Such studies highlight the utility of the arabinose scaffold in constructing specific probes to investigate the roles of key enzymes in metabolic pathways.

Investigations into Glycoconjugate Biosynthesis

The primary and most significant application of Benzyl β-L-arabinopyranoside is as a foundational building block in the chemical synthesis of complex carbohydrates and glycoconjugates. cymitquimica.comlevel.com.tw Its benzyl group provides a stable protecting group for the anomeric position, which can be selectively removed under specific conditions, making it a versatile intermediate in multi-step synthetic pathways.

It frequently functions as a glycosyl acceptor in the synthesis of oligosaccharides. For example, a synthetic strategy to produce a β-disaccharide involved the creation of an arabinopyranose acceptor with a free 3-hydroxyl group from a protected precursor of Benzyl β-L-arabinopyranoside. researchgate.net This acceptor was then glycosylated with a xylopyranose donor to form the target disaccharide, a key component of certain saponins (B1172615). researchgate.net The compound's established synthesis and characterization, dating back to 1967, have cemented its role as a key intermediate in carbohydrate chemistry. dntb.gov.uaepdf.pubuniv-reims.fr

Below is a table summarizing research findings related to its application in synthesis.

| Research Finding | Synthetic Role of Benzyl β-L-arabinopyranoside | Application Context | Reference |

| Synthesis of β-disaccharides | Served as a precursor to an arabinopyranose acceptor with a free 3-hydroxyl group. | Elaboration of a key structural moiety of OSW-1, a potent anticancer saponin. | researchgate.net |

| Synthesis of hederagenin (B1673034) saponins | Used as a building block for constructing the glycan portion of saponins. | Synthesis of natural products and their analogues for biological activity studies. | researchgate.net |

| General Glycoscience | Listed as a commercially available reagent for glycosylation and complex carbohydrate synthesis. | Foundational research in glycoscience and the development of glycoconjugates. | cymitquimica.com |

| Structural Studies | Employed as a reference standard for NMR spectral comparison. | Structure elucidation of flavonoid glycosides isolated from Anthyllis hermanniae. | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship (SAR) studies focusing specifically on benzyl β-L-arabinopyranoside as a lead compound are not extensively available in publicly accessible research. The existing literature primarily discusses this compound as a fragment within larger, more complex molecules, such as triterpenoid saponins and flavonoid glycosides. In these contexts, SAR analyses are typically centered on modifications of the entire molecule rather than systematically exploring the independent contribution of the benzyl β-L-arabinopyranoside moiety.

Similarly, in the context of flavonoid glycosides, the sugar moiety plays a significant role in the inhibitory activity against certain enzymes. For example, a study on quercetin (B1663063) derivatives as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) showed that glycosylation can modulate the inhibitory potential. While a quercetin derivative bearing a more complex sugar showed significant inhibition, the direct contribution of a simple benzyl β-L-arabinopyranoside was not detailed. nih.gov

Furthermore, comparative studies of glycosidase inhibitors have highlighted the importance of the stereochemistry of the glycosidic linkage. For example, benzyl α-D-xylopyranoside, an epimer of benzyl L-arabinopyranoside, shows different compatibility with certain enzymes due to steric factors, which underscores the sensitivity of biological targets to the three-dimensional structure of the sugar portion of the glycoside.

While direct SAR studies on benzyl β-L-arabinopyranoside are scarce, the available information from related, more complex compounds suggests that both the benzyl aglycone and the L-arabinopyranoside sugar are regions where structural modifications would likely lead to significant changes in biological activity. However, without systematic studies on a series of direct analogs of benzyl β-L-arabinopyranoside, a detailed SAR profile with quantitative data cannot be constructed at this time. Such studies would be valuable in elucidating the specific structural requirements for its potential biological activities and for the rational design of new therapeutic agents.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Chemical Transformations

Understanding the pathways of chemical reactions is crucial for synthetic chemistry. This subsection examines the mechanisms governing the formation of the glycosidic bond and the cleavage of protecting groups in Benzyl (B1604629) b-L-arabinopyranoside.

The synthesis of a specific glycoside like Benzyl b-L-arabinopyranoside requires precise control over the stereochemistry at the anomeric carbon (C-1). The formation of the β-glycosidic linkage is a key challenge. One of the most established methods for achieving this is the Koenigs-Knorr reaction. wikipedia.orgresearchgate.net

The reaction typically involves a glycosyl halide of L-arabinose, often protected with acyl groups (e.g., acetyl), and benzyl alcohol. The stereochemical outcome is largely dictated by the nature of the protecting group at the C-2 position. wikipedia.org When an acetyl group is present at C-2, it can provide "neighboring group participation."

The mechanism proceeds as follows:

Formation of an Oxocarbenium Ion: The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which assists in the departure of the halide leaving group from the anomeric carbon, forming a transient oxocarbenium ion. wikipedia.orglibretexts.org

Anchimeric Assistance: The adjacent acetyl group at C-2 attacks the oxocarbenium ion from the α-face, forming a stable cyclic dioxolanium intermediate. wikipedia.org This intermediate effectively blocks the α-face of the pyranose ring.

Nucleophilic Attack: The benzyl alcohol, acting as the nucleophile, can then only attack the anomeric carbon from the opposite (β) face in an SN2-like manner. libretexts.org

Product Formation: This backside attack leads to an inversion of configuration at the anomeric center, resulting in the exclusive formation of the 1,2-trans product, which in the case of L-arabinose, corresponds to the Benzyl β-L-arabinopyranoside. wikipedia.org

In contrast, protecting groups at C-2 that cannot provide neighboring group assistance, such as benzyl ethers, often lead to a mixture of α and β anomers because the nucleophile can attack the intermediate oxocarbenium ion from either face. wikipedia.org

In carbohydrate synthesis, benzylidene acetals are frequently used to protect diol functionalities. The regioselective ring-opening of these acetals is a powerful tool for exposing a single hydroxyl group for further modification. Studies on 3,4-O-benzylidene acetals of Benzyl β-L-arabinopyranoside reveal that the reaction outcome is highly dependent on the choice of Lewis acid, the reducing agent, and the nature of the substituent at the C-2 position. nih.gov

The reaction involves the coordination of a Lewis acid to one of the acetal (B89532) oxygens, making the adjacent carbon more electrophilic. A subsequent nucleophilic attack by a hydride from a reducing agent (like triethylsilane, Et₃SiH) cleaves a C-O bond, yielding a benzyl ether at one position and a free hydroxyl group at the other. nih.gov

The regioselectivity is significantly influenced by the substituent at C-2. An electron-withdrawing acetyl group at C-2 directs the reaction to selectively produce the 4-O-benzyl-3-hydroxy derivative. nih.gov However, different substituents lead to varied product ratios.

| Substituent at C-2 | Reagents | Product(s) | Product Ratio (4-O-Benzyl : 3-O-Benzyl) |

|---|---|---|---|

| Acetyl | BF₃·OEt₂ / Et₃SiH | 4-O-Benzyl-3-hydroxy derivative | Exclusive formation |

| Benzyl | TiCl₄ / Et₃SiH | Mixture of 3-O-Benzyl and 4-O-Benzyl derivatives | 1:1 |

| None (Hydroxyl) | TiCl₄ / Et₃SiH | Mixture of 3-O-Benzyl and 4-O-Benzyl derivatives | 1:2 |

The combination of Cu(OTf)₂ with BH₃·THF was found to result only in the hydrolysis of the acetal. nih.gov This detailed understanding of product ratios allows for the strategic unmasking of specific hydroxyl groups in complex synthetic pathways.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the properties of molecules, complementing experimental findings. These techniques can be used to study the structure, electronics, and potential biological activities of this compound.

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule, providing highly accurate information without reliance on experimental parameters. These methods, such as Hartree-Fock (HF) and higher-level approaches like G3(MP2)//B3LYP, can be applied to determine key properties of this compound. nih.govnih.gov

While specific ab initio studies on this compound are not prominent in the literature, the methodology has been successfully applied to related molecules. For instance, ab initio calculations on arabinonucleosides have been used to determine theoretical vibrational frequencies and potential energy distributions, which are essential for interpreting experimental IR and Raman spectra. nih.gov Similarly, high-level calculations on benzyl-containing amino acids have accurately predicted their enthalpies of formation. nih.gov

For this compound, these methods could be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation, including precise bond lengths, bond angles, and dihedral angles of the pyranose ring and its substituents.

Calculate Electronic Properties: Map the electron density distribution, calculate atomic charges, and determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Predict Spectroscopic Data: Compute theoretical NMR chemical shifts and IR vibrational frequencies to aid in the structural elucidation of the compound and its derivatives.

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a comparison of the input structure with a large training set of over 250,000 known biologically active compounds. mdpi.com The result is given as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). An activity is considered possible if Pa > Pi. A Pa value greater than 0.7 suggests a high probability of finding that activity experimentally. nih.gov

No specific PASS analysis for this compound has been reported. However, studies on structurally similar compounds, such as benzyl rhamnopyranoside derivatives, have demonstrated the utility of PASS for identifying potential antimicrobial activities. nih.gov Based on such related compounds, a hypothetical PASS prediction for this compound might suggest various biological activities.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antifungal | 0.685 | 0.011 |

| Antibacterial | 0.510 | 0.045 |

| Antiviral (Influenza) | 0.455 | 0.092 |

| CYP2C9 Inhibitor | 0.398 | 0.121 |

| Anti-inflammatory | 0.350 | 0.188 |

Note: The data in this table is illustrative and not based on an actual PASS analysis of this compound.

Such a profile would guide experimental testing by highlighting the most probable biological functions, thereby accelerating the drug discovery process.

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design. The process involves:

Preparation of Structures: Obtaining or modeling the 3D structures of both the ligand and the target protein.

Docking Simulation: Using a scoring algorithm to place the ligand into the protein's binding site in numerous possible conformations and orientations.

Analysis: Evaluating the binding poses based on a scoring function, which estimates the binding free energy. The best poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. researchgate.net

Furthermore, in silico methods are invaluable for studying substituent effects. By computationally modifying the structure of this compound—for example, by adding electron-donating or electron-withdrawing groups to the benzyl ring or acylating the free hydroxyl groups—researchers can predict how these changes will affect its binding affinity to a target. This allows for the rational design of new derivatives with potentially enhanced biological activity before undertaking their chemical synthesis.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive search of scientific literature reveals a notable absence of specific studies focused on the conformational analysis and molecular dynamics simulations of Benzyl β-L-arabinopyranoside. While research into the conformational behavior of analogous compounds, such as other benzyl glycosides or different isomers of arabinopyranosides, is available, direct computational or experimental investigations into the three-dimensional structure and dynamic behavior of Benzyl β-L-arabinopyranoside are not prominently documented.

Theoretical studies often employ methods like Density Functional Theory (DFT) for geometry optimization and Nuclear Magnetic Resonance (NMR) spectroscopy coupled with computational modeling to determine the conformational preferences of carbohydrate molecules. These investigations typically focus on establishing the dominant chair or boat conformations of the pyranose ring and the orientation of its substituents. For instance, in related compounds, the pyranose ring is expected to adopt a chair conformation, which is generally more stable.

Molecular dynamics (MD) simulations further complement these studies by providing insights into the dynamic fluctuations of the molecule in a solvent environment over time. Such simulations can elucidate the flexibility of the pyranose ring, the rotational freedom of the benzyl group, and the interactions with surrounding solvent molecules.

However, without specific research on Benzyl β-L-arabinopyranoside, any detailed discussion on its conformational landscape, including specific dihedral angles, energy minima, or the influence of the aglycone on the sugar ring's geometry, would be speculative. The creation of detailed data tables representing predominant conformers or energetic distributions is therefore not possible based on the currently available scientific literature. Future computational and experimental work would be necessary to fully characterize the mechanistic and theoretical underpinnings of this specific compound's structure and behavior in solution.

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The future of Benzyl (B1604629) β-L-arabinopyranoside chemistry lies in the development of more efficient, selective, and sustainable synthetic and derivatization methods. Key areas of advancement are expected in both chemical and enzymatic approaches.

Chemical Synthesis and Derivatization:

Classical methods for the synthesis of glycosides, such as the Fischer-Helferich method and those utilizing anomeric halides, have been foundational. rsc.org However, modern advancements are focused on overcoming the limitations of these traditional techniques, such as the need for harsh conditions and the formation of anomeric mixtures. rsc.orgnih.gov The selective benzoylation of Benzyl β-L-arabinopyranoside, a well-established procedure, has demonstrated the feasibility of producing specific derivatives like benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside and benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside. cdnsciencepub.com These partially benzoylated derivatives are valuable precursors for the synthesis of disaccharides and other complex carbohydrates. cdnsciencepub.com

Future research will likely focus on the development of novel catalysts and protecting group strategies to further enhance the stereoselectivity and efficiency of these reactions. numberanalytics.comresearch-reels.com For instance, the use of gold-mediated glycosylation has introduced novel leaving groups, enabling the synthesis of complex oligosaccharides. rsc.org

Enzymatic and Chemoenzymatic Synthesis:

Enzymatic and chemoenzymatic methods are gaining prominence as powerful tools for the synthesis of glycosides, offering high specificity and milder reaction conditions. beilstein-journals.org Glycosyltransferases and glycoside hydrolases are being increasingly explored for the formation of glycosidic bonds. beilstein-journals.org The development of "glycosynthases," engineered enzymes that can synthesize glycosides with high efficiency, represents a significant leap forward. mdpi.com

A notable example is the chemoenzymatic synthesis of L-arabinose ferulate, which demonstrated the use of feruloyl esterases for the transesterification of vinyl ferulate with L-arabinose. researchgate.net This approach highlights the potential of combining chemical and enzymatic steps to create novel derivatives with interesting biological properties. researchgate.net Future advancements in this area will likely involve the discovery and engineering of novel enzymes with tailored specificities for L-arabinopyranosides, as well as the optimization of reaction conditions for large-scale synthesis. mdpi.comresearchgate.net The development of chemoenzymatic strategies for the synthesis of complex glycoconjugates, such as those related to mycobacterial lipoarabinomannan, further underscores the power of this approach. nih.gov

Expanded Biological and Biochemical Applications

While Benzyl β-L-arabinopyranoside has primarily been a synthetic tool, its future applications are expected to expand into the biological and biochemical arenas, driven by the growing understanding of the roles of L-arabinose in biological systems.

As a Probe for Enzyme Activity and Specificity:

Derivatives of L-arabinose are crucial for studying the activity and specificity of various enzymes. For example, p-nitrophenyl β-L-arabinofuranoside has been synthesized and used as a substrate to study novel β-L-arabinofuranosidases. nih.gov Similarly, Benzyl β-L-arabinopyranoside and its derivatives can serve as valuable tools to probe the substrate specificity of glycosidases and glycosyltransferases involved in the metabolism of L-arabinose-containing glycans. nih.govnih.gov The hydrolysis of ginsenosides (B1230088) containing L-arabinopyranoside by intestinal bacteria highlights the importance of α-L-arabinopyranosidases in metabolizing complex natural products. nih.gov

As a Scaffold for Biologically Active Molecules:

The L-arabinose moiety is a key component of various biologically active natural products. nih.gov Benzyl β-L-arabinopyranoside can serve as a starting material for the synthesis of these and other novel bioactive compounds. Research has shown that an L-arabinose derivative of indolocarbazole exhibits potent antitumor activity by intercalating with DNA. nih.gov Another study reported the chemoenzymatic synthesis of L-arabinose ferulate, which displayed significant antioxidant activity. researchgate.net These findings suggest that the L-arabinopyranoside scaffold can be a valuable component in the design of new therapeutic agents. ontosight.ai

Future research is expected to focus on the synthesis and biological evaluation of a wider range of Benzyl β-L-arabinopyranoside derivatives, exploring their potential as anticancer, anti-infective, and anti-inflammatory agents.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to accelerate our understanding of Benzyl β-L-arabinopyranoside and its derivatives.

Conformational Analysis and Molecular Dynamics:

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are becoming indispensable for studying the conformational preferences of carbohydrates. glycoforum.gr.jpacs.orgnih.gov These methods can provide detailed insights into the three-dimensional structure and flexibility of Benzyl β-L-arabinopyranoside in solution, which is crucial for understanding its reactivity and interactions with biological macromolecules. acs.orgnih.gov For instance, MD simulations can be used to predict the populations of different ring conformers and the orientation of the benzyl aglycone. acs.org

Informing Synthesis and Biological Studies:

The insights gained from computational studies can guide the rational design of new synthetic routes and inform the interpretation of experimental data. For example, understanding the conformational landscape of Benzyl β-L-arabinopyranoside can help in designing more selective derivatization reactions. nih.gov Furthermore, molecular docking and MD simulations can be used to predict the binding modes of L-arabinopyranoside derivatives to target enzymes, providing a basis for the design of potent and selective inhibitors. nih.gov The integration of computational and experimental approaches will be critical for elucidating the structure-activity relationships of these compounds and for accelerating the discovery of new applications.

Emerging Methodologies in Glycoscience Research

The field of glycoscience is rapidly evolving, with new methodologies constantly being developed. Benzyl β-L-arabinopyranoside is well-positioned to play a role in several of these emerging areas.

High-Throughput Screening and Glycan Arrays:

High-throughput screening (HTS) platforms are becoming increasingly important for the discovery of new enzyme inhibitors and bioactive compounds. patentdigest.orgnih.govyoutube.com Libraries of Benzyl β-L-arabinopyranoside derivatives could be screened against various biological targets to identify new leads for drug discovery. medchemexpress.com Furthermore, the development of glycan arrays, where carbohydrates are immobilized on a solid support, allows for the high-throughput analysis of carbohydrate-protein interactions. nih.gov Benzyl β-L-arabinopyranoside and its derivatives could be incorporated into such arrays to study the binding specificity of lectins and other carbohydrate-binding proteins.

Advanced Glycosylation Techniques:

Novel glycosylation methods are continuously being developed to improve the efficiency and stereoselectivity of carbohydrate synthesis. numberanalytics.comresearch-reels.com These include the use of new catalysts, protecting groups, and activation strategies. research-reels.com A recent "cap and glycosylate" technology inspired by nature allows for the direct conversion of native sugars into stable glycosides without the need for protecting-group chemistry. eurekalert.org As these techniques become more robust and accessible, they will facilitate the synthesis of a wider range of complex L-arabinopyranoside-containing structures for biological evaluation.

Glycoproteomics and Metabolomics:

Advances in mass spectrometry and other analytical techniques are enabling the comprehensive analysis of glycoproteins and carbohydrate metabolites in biological systems. nih.govnih.gov Labeled versions of Benzyl β-L-arabinopyranoside could potentially be used as metabolic probes to trace the uptake and metabolism of L-arabinose in cells and organisms.

Q & A

Q. What are the common synthetic routes for Benzyl β-L-arabinopyranoside, and how are protecting groups utilized in these processes?

Benzyl β-L-arabinopyranoside is typically synthesized via glycosylation reactions. A standard method involves benzoylation of the hydroxyl groups to stabilize the sugar ring and prevent unwanted side reactions. For example, thioglycoside donors (e.g., 2,3,4-tri-O-benzoyl derivatives) are activated with promoters like N-iodosuccinimide (NIS) and triflic acid to facilitate coupling with benzyl alcohol . Deprotection of benzoyl groups using sodium methoxide in methanol yields the final product. This approach ensures regioselectivity and high purity, as demonstrated in analogous arabinose glycoside syntheses .

Q. What analytical techniques are critical for characterizing Benzyl β-L-arabinopyranoside and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming stereochemistry and regiochemistry. For instance, coupling constants in ¹H-NMR distinguish α- and β-anomers, while ¹³C-NMR identifies glycosidic linkages . Mass spectrometry (MS) validates molecular weight, with high-resolution MS (HRMS) resolving isotopic patterns. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity .

Advanced Research Questions

Q. How can coupling efficiency be optimized in the synthesis of Benzyl β-L-arabinopyranoside derivatives?

Reaction conditions significantly impact yields. Elevated temperatures (e.g., 40–60°C) and anhydrous solvents (e.g., dichloromethane) enhance thioglycoside activation. Catalytic amounts of Lewis acids (e.g., trimethylsilyl triflate) improve glycosyl acceptor reactivity. For example, coupling under these conditions achieved 89–90% yields in analogous glycoside syntheses . Pre-activation of donors and slow addition of acceptors minimize side reactions like hydrolysis.

Q. What strategies resolve contradictions in NMR data for Benzyl β-L-arabinopyranoside derivatives?

Overlapping signals in crowded spectral regions (e.g., 3.5–4.5 ppm for sugar protons) require 2D NMR techniques like COSY, HSQC, and HMBC. For example, HMBC correlations between anomeric protons and aglycone carbons confirm glycosidic linkages . Isotopic labeling (e.g., ¹³C-enriched sugars) or computational modeling (DFT-based chemical shift predictions) can further clarify ambiguous assignments .

Q. How does glycosylation with Benzyl β-L-arabinopyranoside influence the physicochemical properties of bioactive compounds?

Glycosylation enhances solubility and stability by introducing hydrophilic moieties. For instance, oleanolic acid glycosides modified with arabinopyranosyl units show improved bioavailability due to increased water solubility . The benzyl group also provides lipophilicity, aiding membrane permeability in drug delivery studies. Comparative studies using HPLC and logP measurements quantify these effects .

Methodological Considerations

- Stereochemical Control : Use chiral auxiliaries or enzymatic methods to ensure correct anomeric configuration .

- Scale-Up Challenges : Replace toxic promoters (e.g., NIS) with eco-friendly alternatives (e.g., iodine) for large-scale syntheses .

- Data Reproducibility : Document solvent purity, reaction atmosphere (N₂/Ar), and humidity control to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.